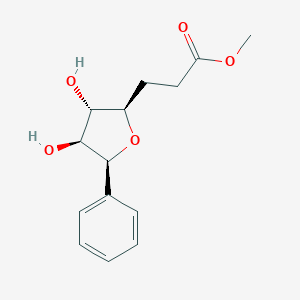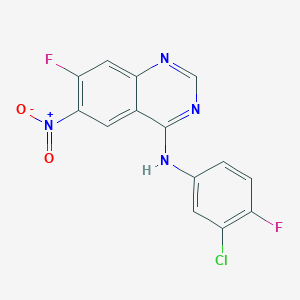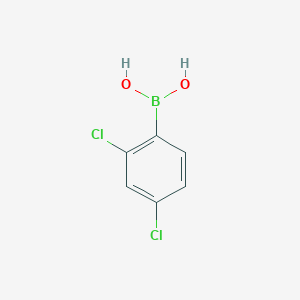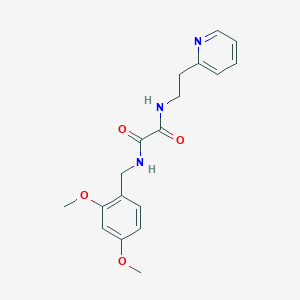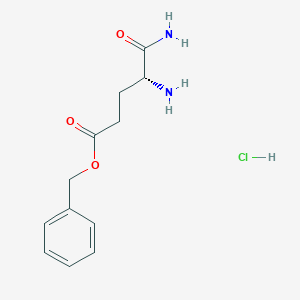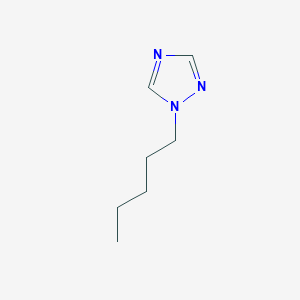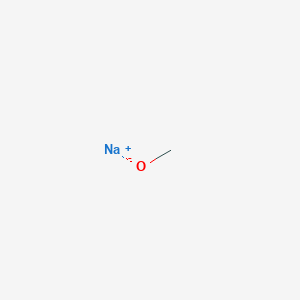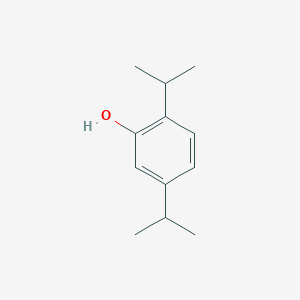
2,5-Diisopropylphenol
Overview
Description
2,5-Diisopropylphenol, also known as 2,5-DIP, is a synthetic phenol with a wide range of applications in the fields of chemistry and biochemistry. It is a colorless, crystalline solid with a molecular weight of 206.31 g/mol, and a melting point of 88-90 °C. 2,5-DIP is soluble in common organic solvents and can be used as a reagent in a variety of reactions. It is also used as a starting material for the synthesis of other compounds, such as isopropylphenols, isopropylcatechols, and isopropylbenzene.
Mechanism of Action
Target of Action
2,5-Diisopropylphenol, also known as Propofol, primarily targets the GABA-A receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, which is essential for maintaining the balance of excitation and inhibition in the brain.
Mode of Action
Propofol interacts with its target, the GABA-A receptors, through a process called positive modulation . This interaction enhances the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) through these receptors . The potentiation of GABA-A receptors increases chloride ion conductance, resulting in inhibitory post-synaptic currents and ultimately inhibition of neuronal activity .
Biochemical Pathways
The action of propofol involves significant effects on ligand-gated ion channels, particularly GABA-A receptors, and also at other proteins responsible for neuronal activity, such as two-pore domain K+ channels . This interaction affects the biochemical pathways involved in neuronal signaling and neurotransmission.
Pharmacokinetics
Propofol is a lipophilic weak acid with a pKa of 11 . It is very insoluble in water, so it is formulated as a 1% aqueous solution in an oil-in-water emulsion containing soya bean oil, glycerol, and egg lecithin . This formulation influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Result of Action
The interaction of propofol with GABA-A receptors leads to a decrease in neuronal activity, which results in sedation and hypnosis . At supraclinical concentrations, propofol disturbs mitochondrial function and induces a metabolic switch from oxidative phosphorylation to glycolysis, leading to the generation of reactive oxygen species and resulting in apoptosis .
Action Environment
The action of propofol can be influenced by various environmental factors. For instance, genetic mutations or pharmacological suppression of the electron transport chain can promote propofol-induced caspase activation and cell death . Additionally, the formulation of propofol in an oil-in-water emulsion can impact its stability and efficacy .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2,5-Diisopropylphenol plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. This interaction can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound has been shown to interact with GABA receptors, influencing neurotransmission and exhibiting anesthetic properties .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and sedation. It also affects mitochondrial function, reducing oxidative stress and protecting cells from damage . These cellular effects make this compound a valuable compound in neuroprotection and anesthesia.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It acts as a positive allosteric modulator of GABA receptors, enhancing their activity and prolonging the opening of chloride channels. This results in increased inhibitory neurotransmission and sedation. Additionally, this compound can inhibit the activity of certain enzymes, such as cytochrome P450, affecting the metabolism of other compounds. These molecular interactions contribute to the compound’s anesthetic and neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that the compound can maintain its neuroprotective and anesthetic effects, making it suitable for prolonged use in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits mild sedative and neuroprotective effects, while higher doses can lead to profound anesthesia and potential toxicity. Studies have shown that there is a threshold dose beyond which the adverse effects, such as respiratory depression and cardiovascular instability, become more pronounced. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing the risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The compound can also influence metabolic flux and metabolite levels by modulating enzyme activity. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in lipid-rich tissues, such as the brain and adipose tissue. This distribution pattern is influenced by its lipophilicity and interactions with transport proteins. The localization and accumulation of this compound in specific tissues play a significant role in its pharmacological effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cell membrane and mitochondria, where it interacts with membrane-bound receptors and enzymes. Post-translational modifications, such as phosphorylation, can also influence its targeting to specific subcellular compartments. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
properties
IUPAC Name |
2,5-di(propan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNUNYPYULIJSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073483 | |
| Record name | Phenol, 2,5-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,5-Diisopropylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
35946-91-9 | |
| Record name | 2,5-Diisopropylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35946-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diisopropylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035946919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,5-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diisopropylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIISOPROPYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4WT3D9GR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,5-Diisopropylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95.5 °C | |
| Record name | 2,5-Diisopropylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2,5-Diisopropylphenol influence its glucuronidation compared to propofol (2,6-diisopropylphenol)?
A1: Research indicates that the position of isopropyl groups significantly affects the glucuronidation rate of diisopropylphenols. Studies using human and rat liver microsomes revealed that this compound exhibits a lower glucuronidation rate than propofol []. This difference highlights that while both compounds share a similar structure, the 2,6 positioning of isopropyl groups in propofol might offer a more favorable interaction with the UGT enzyme responsible for glucuronidation, leading to its faster metabolism. Interestingly, this compound acts as an inhibitor of propofol glucuronidation, suggesting potential applications in modulating propofol metabolism [].
Q2: Can we predict the glucuronidation rate of other propofol analogs based on their structure?
A2: While steric hindrance from alkyl groups plays a role, it's not the sole factor determining glucuronidation rates []. The research suggests that the position of substituents significantly impacts the interaction with UDP-glucuronosyltransferase enzymes. For instance, compounds with substituents at the 2,5-positions generally show higher glucuronidation rates than those with substituents at the 2,6-positions in both human and rat liver microsomes. Further research is needed to fully elucidate the structure-activity relationship and develop predictive models for the glucuronidation of propofol analogs.
Q3: Beyond glucuronidation, what other toxicological properties have been investigated for this compound?
A3: this compound, along with other alkylphenols and aromatic thiols, was studied for its toxicity using a Microtox assay []. This research aimed to understand the potential environmental risks associated with these compounds, as they have been linked to flavor tainting in fish from certain river systems. The study found a range of toxicities for the tested compounds, with this compound exhibiting an EC50 value within the range observed for the tested group.
Q4: Are there reliable methods for detecting and quantifying this compound in complex matrices like fish tissue?
A4: Yes, researchers have successfully developed and validated a method for analyzing this compound and other flavor-tainting compounds in fish tissue []. This method involves simultaneous steam distillation-extraction (SDE) followed by analysis using gas chromatography/mass spectrometry (GC/MS). This approach allows for the sensitive and specific detection of these compounds even at low concentrations, making it a valuable tool for monitoring their presence in environmental and food samples.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



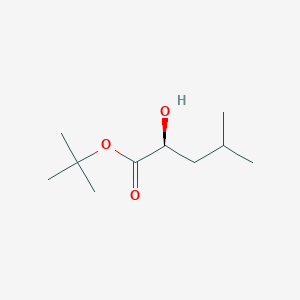
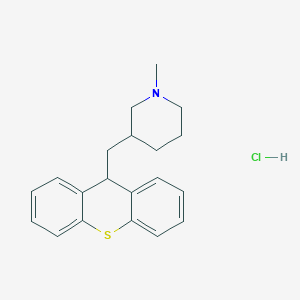

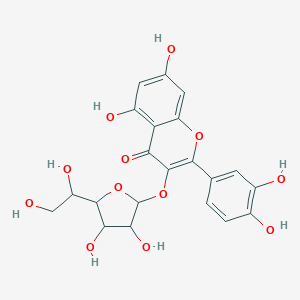
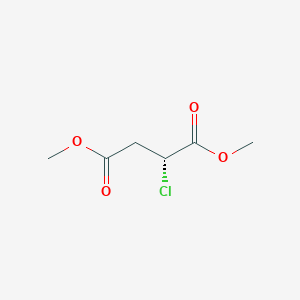
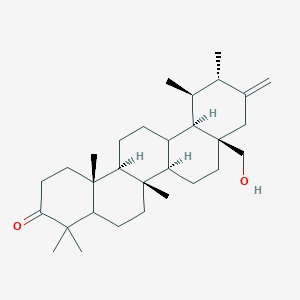
![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)
